molecular formula C27H27NO5 B2791108 5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester CAS No. 438485-02-0

5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester

Cat. No. B2791108
M. Wt: 445.515
InChI Key: CYCUGYXZROHKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C27H27NO5 and its molecular weight is 445.515. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester involves several steps including protection, alkylation, cyclization, and deprotection.

Starting Materials
2-methyl-4-hydroxybenzoic acid, ethyl chloroformate, morpholine, benzyl chloride, sodium hydride, 3,4-dihydrocoumarin, phenylboronic acid, palladium acetate, triethylamine, acetic acid, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, wate

Reaction
Protection of 2-methyl-4-hydroxybenzoic acid with ethyl chloroformate and triethylamine to form ethyl 2-methyl-4-(ethoxycarbonyl)phenolate, Alkylation of ethyl 2-methyl-4-(ethoxycarbonyl)phenolate with benzyl chloride and sodium hydride to form ethyl 2-methyl-4-(benzyloxycarbonyl)phenolate, Cyclization of ethyl 2-methyl-4-(benzyloxycarbonyl)phenolate with 3,4-dihydrocoumarin and palladium acetate to form 5-hydroxy-2-methyl-4-(benzyloxycarbonyl)benzo[g]benzofuran-3-carboxylic acid ethyl ester, Deprotection of 5-hydroxy-2-methyl-4-(benzyloxycarbonyl)benzo[g]benzofuran-3-carboxylic acid ethyl ester with hydrochloric acid and methanol to form 5-hydroxy-2-methyl-4-(morpholino(phenyl)methyl)benzo[g]benzofuran-3-carboxylic acid ethyl ester, Conversion of 5-hydroxy-2-methyl-4-(morpholino(phenyl)methyl)benzo[g]benzofuran-3-carboxylic acid ethyl ester to the desired compound, 5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester, by treatment with sodium hydroxide and diethyl ethe

properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[morpholin-4-yl(phenyl)methyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-3-32-27(30)21-17(2)33-26-20-12-8-7-11-19(20)25(29)23(22(21)26)24(18-9-5-4-6-10-18)28-13-15-31-16-14-28/h4-12,24,29H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCUGYXZROHKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=CC=C4)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.